
Diphenyl 1-phenylethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 1-phenylethyl phosphate is an organophosphorus compound characterized by the presence of two phenyl groups and a phenylethyl group attached to a phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl 1-phenylethyl phosphate can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the phenol acting as a nucleophile and attacking the phosphorus center, leading to the formation of the phosphate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl 1-phenylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphate esters.
Applications De Recherche Scientifique
Diphenyl 1-phenylethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diphenyl 1-phenylethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl phosphate: Similar structure but lacks the phenylethyl group.
Triphenyl phosphate: Contains three phenyl groups attached to the phosphate moiety.
Phenyl diethyl phosphate: Contains two ethyl groups and one phenyl group attached to the phosphate moiety.
Uniqueness
Diphenyl 1-phenylethyl phosphate is unique due to the presence of both phenyl and phenylethyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
76263-88-2 |
|---|---|
Formule moléculaire |
C20H19O4P |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
diphenyl 1-phenylethyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-17(18-11-5-2-6-12-18)22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h2-17H,1H3 |
Clé InChI |
ARMKUHKDIFTBFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
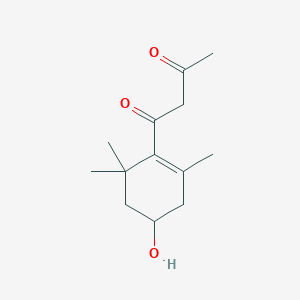
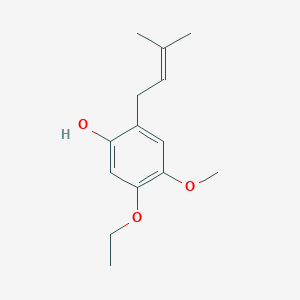
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
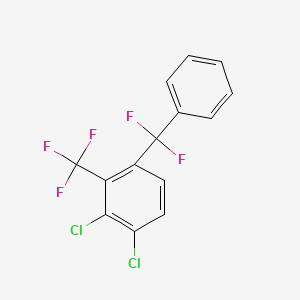
![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
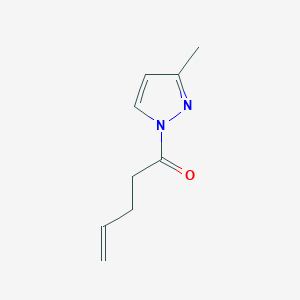

![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
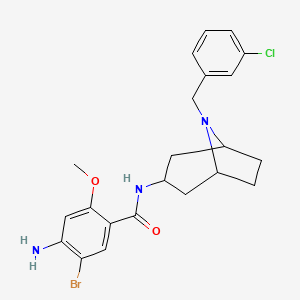

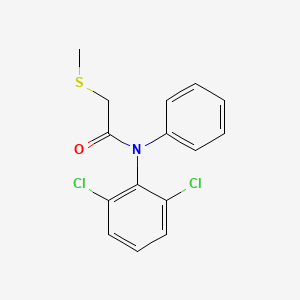
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
